Desdifluoromethoxy-Hydroxy-Pantoprazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

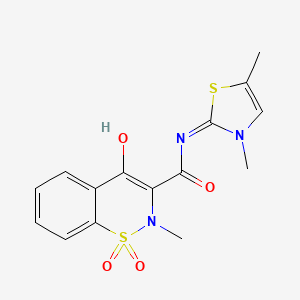

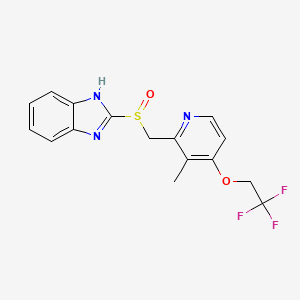

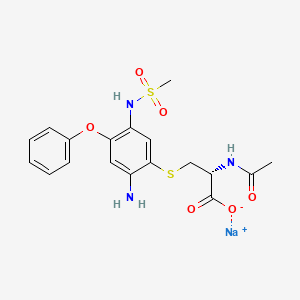

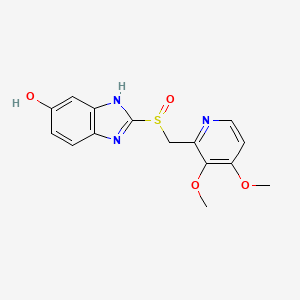

Desdifluoromethoxy Hydroxy Pantoprazole is an impurity in the synthesis of Pantoprazole , a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .

Synthesis Analysis

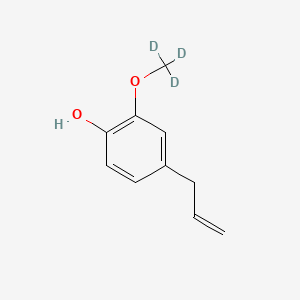

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to afford a thioether, which is subsequently oxidized to the product .Molecular Structure Analysis

The molecular formula of Desdifluoromethoxy Hydroxy Pantoprazole is C15H15N3O4S . The IUPAC name is 2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol .Chemical Reactions Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8 . The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .Physical And Chemical Properties Analysis

Desdifluoromethoxy Hydroxy Pantoprazole has a molecular weight of 333.36 . It has a boiling point of 625.0±65.0 °C at 760 mmHg and a density of 1.53±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

Desdifluoromethoxy-Hydroxy-Pantoprazol wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierungen zu untersuchen, um ihre komplexen Rollen in verschiedenen biologischen Prozessen zu verstehen.

Arzneimittel-Abgabesysteme

Diese Verbindung wurde bei der Synthese und Charakterisierung von Studien zur anhaltenden Freisetzung von Pantoprazol aus vernetzten Poly(Acrylsäure)-Chitosan-Bentonit-Hydrogelen verwendet . Diese Hydrogele können als Arzneimittel-Abgabesysteme verwendet werden. Die Freisetzung des Pantoprazols aus den Arzneimittelträgern ist temperaturabhängig, was auf seine potenzielle Verwendung in der kontrollierten Arzneimittelabgabe hindeutet .

Behandlung der gastroösophagealen Refluxkrankheit (GERD)

Pantoprazol, das Modellmedikament in dieser Studie, wird als Protonenpumpenhemmer eingesetzt, um die Magensäure bei gastroösophagealer Refluxkrankheit zu reduzieren . Diese Krankheit ist ein chronischer Zustand, bei dem Magensäure häufig in die Verbindung zwischen Mund und Magen (Speiseröhre) zurückfließt.

Heilung von Magen- und Zwölffingerdarmgeschwüren

Pantoprazol wird auch zur Heilung von Magen- und Zwölffingerdarmgeschwüren eingesetzt . Geschwüre sind Wunden, die sich an der Schleimhaut des Magens, der unteren Speiseröhre oder des Dünndarms bilden. Sie entstehen in der Regel als Folge von Entzündungen, die durch das Bakterium H. pylori verursacht werden, sowie durch Erosion durch Magensäure.

Pädiatrische Formulierungen

In Serbien werden pädiatrische Pantoprazol-Formulierungen meist als Kapseln (geteilte Pulver) zusammengestellt, während in Westeuropa flüssige Formulierungen häufiger sind . Dies zeigt die Vielseitigkeit der Verbindung in verschiedenen Formulierungen für bestimmte Patientenpopulationen.

Kontrollierte Arzneimittelabgabe

Die kontrollierte Anwendung von Pantoprazol ist aufgrund von Nebenwirkungen wie Kopfschmerzen, Durchfall, Blähungen und Bauchschmerzen sehr wichtig . Daher kann this compound in Formulierungen verwendet werden, die für die kontrollierte Arzneimittelabgabe entwickelt wurden, um diese Nebenwirkungen zu minimieren.

Wirkmechanismus

Target of Action

Desdifluoromethoxy Hydroxy Pantoprazole, a derivative of Pantoprazole, primarily targets the hydrogen-potassium ATPase pump (also known as the proton pump) located on the luminal surface of the gastric parietal cell . This pump is responsible for the final step in the production of gastric acid .

Mode of Action

Desdifluoromethoxy Hydroxy Pantoprazole exerts its effects by irreversibly binding to the sulfhydryl groups of cysteines found on the proton pump . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion . The inhibition is irrespective of the stimulus, meaning it occurs under all conditions that would normally trigger acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by Desdifluoromethoxy Hydroxy Pantoprazole is the gastric acid secretion pathway . By inhibiting the proton pump, the drug disrupts the process of hydrogen ion (proton) exchange with potassium ions at the secretory surface of the gastric parietal cells . This disruption leads to a decrease in gastric acidity and an increase in gastric pH .

Pharmacokinetics

The drug’s half-life is longer than 24 hours due to the irreversible binding to the proton pump . New enzyme needs to be expressed in order to resume acid secretion .

Result of Action

The primary result of Desdifluoromethoxy Hydroxy Pantoprazole’s action is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, which can promote the healing of gastric and duodenal ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions associated with hypersecretion of gastric acid .

Action Environment

The action of Desdifluoromethoxy Hydroxy Pantoprazole is influenced by the acidic environment within the gastric parietal cells . The drug is converted into its active form in this environment, where it can bind to the proton pump . The efficacy of the drug may also be influenced by genetic factors, such as the presence of certain cytochrome P450 (CYP) isoenzymes .

Safety and Hazards

Long-term treatment with Pantoprazole may make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . Diarrhea may be a sign of a new infection . Pantoprazole may cause new or worsening symptoms of lupus . You may be more likely to have a broken bone while taking this medicine long term or more than once per day .

Zukünftige Richtungen

Pantoprazole 40 mg was associated with complete relief of GERD-related symptoms in the majority of patients with ERD and NERD . Furthermore, the severity of symptoms was significantly reduced in patients without complete relief of symptoms . Recently published data have demonstrated that daily pantoprazole maintenance therapy for up to 15 years for severe acid peptic disease is effective and well tolerated with no identified safety concerns .

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUAEPGGXGQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.